Paromomycin I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
An aminoglycoside antibacterial and antiprotozoal agent produced by species of STREPTOMYCES.
Wissenschaftliche Forschungsanwendungen
Mechanism of Action in Leishmaniasis
Paromomycin's impact on RNA synthesis and membrane fluidity in Leishmania donovani promastigotes suggests that its effectiveness in treating leishmaniasis is tied to these cellular changes. Specifically, its ability to inhibit the parasite's multiplication is linked to altered membrane permeability resulting from modifications in membranous polar lipids (Maarouf et al., 1997).
Impact on Mitochondrial Activities
The effect of Paromomycin on the mitochondrial activities of Leishmania donovani promastigotes was studied, highlighting its interference with the cell's energetic metabolism. This includes inhibiting respiration and reducing the mitochondrial membrane potential, which may be central to its anti-Leishmania action (Maarouf et al., 1997).
Differential Effects on Ribosomes
Research has shown that Paromomycin significantly inhibits protein synthesis in Leishmania promastigotes while having minimal impact on mammalian cells. This difference is attributed to the antibiotic's strong binding to the parasite ribosomal decoding site, which is not as pronounced in mammalian cell ribosomes (Fernández, Malchiodi, & Algranati, 2010).
Resistance Development
Research into Paromomycin-resistant Leishmania donovani promastigotes has provided insights into the mechanisms of resistance, such as decreased drug uptake likely due to altered membrane composition. This work is crucial for understanding the emergence of drug resistance in clinical settings (Maarouf et al., 1998).
Efficacy Against Other Parasites
Studies have also explored Paromomycin's efficacy against other parasites like Entamoeba histolytica and Cryptosporidium parvum. Its effectiveness in these contexts broadens the potential applications of this antibiotic in parasitic infections (Blessmann & Tannich, 2002; Mancassola et al., 1995).
Immunological Impact
Research on Paromomycin's impact on dendritic cells in combination therapy for visceral leishmaniasis has highlighted its role in immunomodulation. This underscores the importance of understanding the broader biological effects of this antibiotic beyond its direct action against parasites (Das et al., 2014).
Eigenschaften
IUPAC Name |
5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZODPSAJZTQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N5O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859614 |
Source
|
Record name | 4,6-Diamino-2-{[3-O-(2,6-diamino-2,6-dideoxyhexopyranosyl)pentofuranosyl]oxy}-3-hydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.